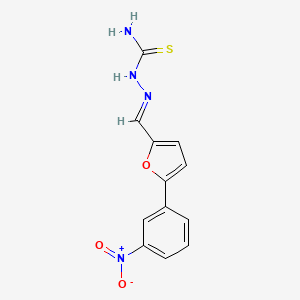![molecular formula C13H19NO3S B3846452 1-[4-(isopropylthio)butoxy]-2-nitrobenzene](/img/structure/B3846452.png)
1-[4-(isopropylthio)butoxy]-2-nitrobenzene
Übersicht
Beschreibung
1-[4-(isopropylthio)butoxy]-2-nitrobenzene, also known as MPTP, is a chemical compound that has been widely studied for its effects on the nervous system. MPTP was initially developed as a herbicide, but it was later discovered to be toxic to the dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been used extensively in scientific research to understand the mechanisms of Parkinson's disease and to develop new treatments.
Wirkmechanismus
1-[4-(isopropylthio)butoxy]-2-nitrobenzene is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), a toxic compound that selectively damages dopaminergic neurons. MPP+ is taken up by the dopamine transporter into dopaminergic neurons, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia, which are similar to the symptoms of Parkinson's disease. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(isopropylthio)butoxy]-2-nitrobenzene has several advantages as a tool for studying Parkinson's disease. It selectively targets dopaminergic neurons, allowing researchers to study the specific mechanisms underlying their degeneration. This compound-induced neurotoxicity is also rapid and reproducible, making it a useful model for screening potential neuroprotective agents.
However, there are also limitations to the use of this compound in lab experiments. Its toxic effects are irreversible, making it difficult to study the recovery of dopaminergic neurons after treatment. This compound-induced neurotoxicity also does not fully replicate the progressive nature of Parkinson's disease, which develops over a period of years rather than days.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(isopropylthio)butoxy]-2-nitrobenzene and Parkinson's disease. One area of focus is the development of new neuroprotective agents that can prevent or reverse this compound-induced neurotoxicity. Another area of research is the use of this compound in combination with other neurotoxins to better model the complex mechanisms underlying Parkinson's disease. Finally, there is a need for more research on the long-term effects of this compound exposure, as well as its potential as a tool for studying other neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
1-[4-(isopropylthio)butoxy]-2-nitrobenzene has been widely used in scientific research to understand the mechanisms of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound is known to cause selective damage to these neurons, leading to symptoms similar to Parkinson's disease in humans and animal models.
Eigenschaften
IUPAC Name |
1-nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11(2)18-10-6-5-9-17-13-8-4-3-7-12(13)14(15)16/h3-4,7-8,11H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLACMICGHZZLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


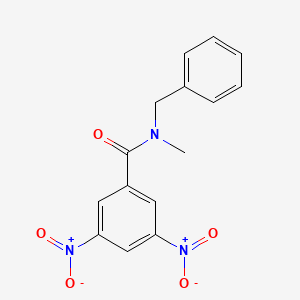
![4-[5-(2-tert-butylphenoxy)pentyl]morpholine](/img/structure/B3846382.png)
![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846388.png)
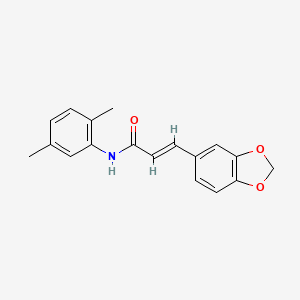
![1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846397.png)
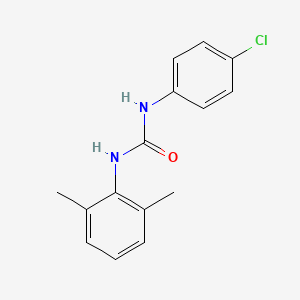
![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)
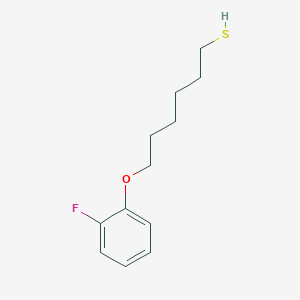
![1-[6-(2-bromophenoxy)hexyl]-1H-imidazole](/img/structure/B3846428.png)
![3-[4-(2,4-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846438.png)
![1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)
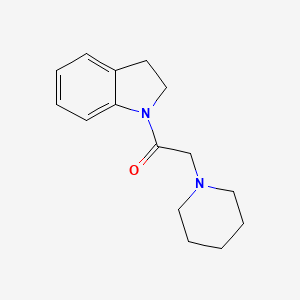
hydrazone](/img/structure/B3846454.png)
